ベンジルtert-ブチルエタン-1,2-ジイルジカルバメート

概要

説明

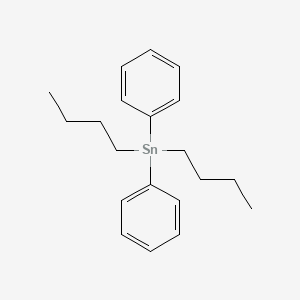

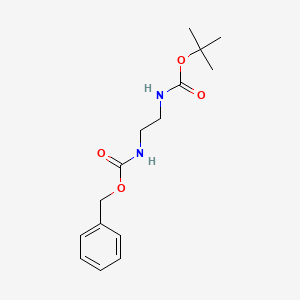

Benzyl tert-butyl ethane-1,2-diyldicarbamate is an organic compound with the molecular formula C15H22N2O4 . It is also known by its CAS number 77153-05-0 .

Synthesis Analysis

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves several steps. One method involves treating tert-butyl (2-aminoethyl)carbamate with triethylamine and CbzCl in tetrahydrofuran . The reaction is stirred at room temperature for 10 hours, and the resulting white solid is purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate can undergo several chemical reactions. For instance, it can be converted to 2-(((benzyloxy)carbonyl)amino)ethanaminium chloride when treated with hydrogen chloride in methanol and ethyl acetate .Physical And Chemical Properties Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.科学的研究の応用

有機合成

この化合物は、活性エステル化剤およびアミン保護剤として一般的に使用されます . これは、交互コポリマーの合成を含むさまざまな有機合成反応で重要な役割を果たしています .

有機反応における触媒

これは、有機合成反応における触媒として使用できます . たとえば、(Z)-1,2-ビス(4-(tert-ブチル)フェニル)エタンベースのコポリマーの合成に使用されてきました .

電気めっき化学

電気めっき化学の分野では、この化合物は触媒および触媒担体として使用されます .

フレキシブル有機電界効果トランジスタ(OFET)デバイス

この化合物は、フレキシブル有機電界効果トランジスタ(OFET)デバイスの開発に使用されてきました . これは、周囲安定で高性能なフレキシブルOFETデバイスを製造するために使用されてきました .

アミンの保護

この化合物は、有機合成におけるアミンの保護に使用されます . これは、ペプチド合成における重要な戦略であるアミンのN-Boc保護に使用されます .

アミドの合成

これは、N-Alloc-、N-Boc-、およびN-Cbz-保護されたアミンからのアミドの合成に使用されてきました . この方法は、アミドの合成に非常に効果的であり、容易なアミド化のための有望なアプローチを提供します .

抗真菌活性

この化合物のパラジウム錯体のいくつかは、主にC. ネオフォルマンス に対して比較的高い抗真菌効果を示しています。

ミゾロキ-ヘックC-Cカップリング反応

この化合物は、ヨードベンゼンおよびブロモベンズアルデヒドとのスチレンのミゾロキ-ヘックC-Cカップリング反応に使用されてきました .

Safety and Hazards

作用機序

Target of Action

Benzyl tert-butyl ethane-1,2-diyldicarbamate, also known as N-CBZ-N’-BOC-ETHYLENEDIAMINE, is primarily used as an active esterification agent and amine protecting agent . The primary targets of this compound are the amine groups in organic compounds .

Mode of Action

Benzyl tert-butyl ethane-1,2-diyldicarbamate interacts with its targets by forming a protective layer around the amine groups. This prevents unwanted reactions from occurring during the synthesis of complex organic compounds .

Biochemical Pathways

The action of Benzyl tert-butyl ethane-1,2-diyldicarbamate affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amine groups, it ensures that the desired reactions occur without interference from unwanted side reactions .

Pharmacokinetics

Its bioavailability would be determined by factors such as its solubility in organic solvents .

Result of Action

The molecular and cellular effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate’s action are seen in the successful synthesis of complex organic compounds. By protecting the amine groups, it allows for the precise manipulation of molecules to achieve the desired end product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl tert-butyl ethane-1,2-diyldicarbamate. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with appropriate protective equipment to avoid inhalation or contact with skin .

生化学分析

Biochemical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate plays a crucial role in biochemical reactions, primarily as a protective agent for amine groups during synthesis. This compound interacts with enzymes such as proteases and amidases, which are responsible for cleaving peptide bonds. By protecting the amine groups, Benzyl tert-butyl ethane-1,2-diyldicarbamate prevents unwanted side reactions, ensuring the specificity and efficiency of the enzymatic processes. Additionally, it interacts with proteins and other biomolecules by forming stable carbamate linkages, which can be selectively removed under specific conditions .

Cellular Effects

Benzyl tert-butyl ethane-1,2-diyldicarbamate influences various cellular processes by modulating enzyme activity and protein interactions. In cell signaling pathways, this compound can affect the phosphorylation status of proteins by protecting amine groups from modification. This protection can lead to changes in gene expression and cellular metabolism, as the availability of free amine groups is crucial for the function of many enzymes and signaling molecules. Studies have shown that Benzyl tert-butyl ethane-1,2-diyldicarbamate can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves its ability to form stable carbamate linkages with amine groups on proteins and enzymes. This interaction prevents the modification of these groups, thereby inhibiting or activating specific enzymatic activities. For example, by protecting the amine groups on proteases, Benzyl tert-butyl ethane-1,2-diyldicarbamate can inhibit their activity, preventing the cleavage of peptide bonds. This selective inhibition is crucial for studying the function of specific enzymes and understanding their role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate can change over time due to its stability and degradation properties. This compound is generally stable under dry, room temperature conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that Benzyl tert-butyl ethane-1,2-diyldicarbamate can have lasting effects on cellular function, particularly in in vitro settings where it is used to protect amine groups during extended experimental procedures.

Dosage Effects in Animal Models

The effects of Benzyl tert-butyl ethane-1,2-diyldicarbamate vary with different dosages in animal models. At low doses, this compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes. Studies have identified threshold effects, where the protective benefits of Benzyl tert-butyl ethane-1,2-diyldicarbamate are outweighed by its potential toxicity at high concentrations .

Metabolic Pathways

Benzyl tert-butyl ethane-1,2-diyldicarbamate is involved in metabolic pathways that require the protection of amine groups. It interacts with enzymes such as transaminases and deaminases, which play a role in amino acid metabolism. By protecting the amine groups, Benzyl tert-butyl ethane-1,2-diyldicarbamate ensures the proper functioning of these enzymes, thereby maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

Within cells and tissues, Benzyl tert-butyl ethane-1,2-diyldicarbamate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

Benzyl tert-butyl ethane-1,2-diyldicarbamate is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. This subcellular localization is crucial for its role in protecting amine groups and modulating enzyme activity .

特性

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。